ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate
Description
Ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by:
- Ethyl ester group at position 2 of the thiophene ring.
- Amino substituent at position 2.
- 2H-1,3-benzodioxol-5-yl moiety (a methylenedioxy-substituted aromatic ring) at position 3.
This structure confers versatility in synthetic and medicinal applications. Thiophene derivatives are widely explored as intermediates in pharmaceuticals, agrochemicals, and dyes, with the amino and ester groups enabling further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-5-(1,3-benzodioxol-5-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-2-17-14(16)13-9(15)6-12(20-13)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALOEZMFLNGKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC3=C(C=C2)OCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181335 | |
| Record name | Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877140-10-8 | |
| Record name | Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877140-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of benzodioxole.
Amination and Esterification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or benzodioxole rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines by interfering with their metabolic pathways. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the modulation of apoptotic markers .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, exhibiting significant inhibitory effects. A notable case study reported that certain modifications to the benzodioxole moiety enhanced the compound's efficacy against resistant bacterial strains .
3. Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease .
Materials Science Applications
1. Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to act as a donor material in polymer solar cells has been explored, with preliminary results indicating improvements in energy conversion efficiency when incorporated into specific polymer blends .
2. Conductive Polymers
Research has also investigated the incorporation of this compound into conductive polymer matrices for applications in flexible electronics. The thiophene ring contributes to the conductivity and stability of the resulting materials, making them suitable for use in sensors and transistors .
Analytical Chemistry Applications
1. Chromatography
this compound has been utilized as a standard reference material in chromatographic analyses due to its well-defined chemical properties. Its stability under various conditions allows for accurate calibration of analytical instruments .
2. Spectroscopic Studies
The compound has been subjected to various spectroscopic techniques (e.g., NMR, IR) to elucidate its structural characteristics and interactions with other molecules. These studies provide valuable insights into its behavior in different environments, which is crucial for both academic research and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase reactivity for nucleophilic substitution or cyclization .
- Benzodioxol vs.
Physicochemical Properties
Thermal Stability : Benzodioxol derivatives generally exhibit higher melting points (150–200°C) due to rigid aromatic systems compared to alkyl-substituted analogs .
Biological Activity
Ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate (CAS Number: 1261935-51-6) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 291.32 g/mol. The compound features a thiophene ring substituted with an amino group and a benzodioxole moiety, contributing to its biological activity.
Chemical Structure:
Chemical Structure
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. In vitro assays demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF7) showed that the compound induced apoptosis through the activation of caspase pathways.
Case Study: Apoptosis Induction in MCF7 Cells
In vitro studies revealed:
- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Caspase Activation : Increased levels of active caspases were observed, indicating apoptosis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interference with Cell Signaling Pathways : It appears to modulate key signaling pathways associated with cell growth and apoptosis.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agent : Its effectiveness against pathogenic bacteria suggests potential use in treating infections.
- Anticancer Drug : The ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Q & A
Basic: What are the standard synthetic routes for ethyl 3-amino-5-(2H-1,3-benzodioxol-5-yl)thiophene-2-carboxylate?
The compound is typically synthesized via a multi-step route starting with esterification of the thiophene core. For example, a structurally analogous compound, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, was prepared by suspending 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in absolute ethanol saturated with dry HCl, followed by reflux and alkaline workup . Subsequent functionalization (e.g., isothiocyanate formation) may involve thiophosgene in dry chloroform under reflux . Adjustments for the benzodioxol substituent would require substitution of the aryl precursor in similar synthetic steps.
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include solvent selection (e.g., DMF for polar intermediates, chloroform for thiophosgene reactions) , catalyst choice (triethylamine for acylation reactions) , and temperature control (reflux conditions for esterification). Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to minimize side products. Microwave-assisted synthesis, as demonstrated for related thiophene-oxazole hybrids, can reduce reaction times and improve yields . Optimization should also consider stoichiometric ratios, particularly for multi-step reactions involving sensitive reagents like thiophosgene .
Basic: What spectroscopic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity, with characteristic signals for the benzodioxol methylenedioxy group (δ ~5.9–6.0 ppm) and ester carbonyl (δ ~165–170 ppm in ¹³C) . Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹). Mass spectrometry provides molecular weight validation, while X-ray crystallography (using SHELX programs) resolves absolute configuration and crystal packing .
Advanced: How to resolve contradictions in crystallographic data analysis for this compound?
Discrepancies in crystallographic data (e.g., twinning, disorder) can be addressed using SHELXL refinement tools, which allow for modeling of anisotropic displacement parameters and hydrogen bonding networks . Comparing experimental data with density functional theory (DFT)-optimized structures helps validate bond lengths and angles. For ambiguous electron density regions, alternative conformers or solvent masking (via OLEX2 or similar software) may be required .
Basic: What are the known biological activities of similar thiophene derivatives?
Analogous compounds exhibit anticancer activity (e.g., anti-proliferative effects against HeLa and MCF-7 cell lines) and antimicrobial properties (e.g., inhibition of Staphylococcus aureus and Candida albicans) . The benzodioxol moiety may enhance metabolic stability or target selectivity, as seen in benzodioxol-containing pharmaceuticals .
Advanced: How to design structure-activity relationship (SAR) studies for this compound's bioactivity?
Systematic SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing benzodioxol with nitro or methoxy groups) and testing against relevant biological targets. In vitro assays (e.g., MTT for cytotoxicity ) and molecular docking (e.g., targeting kinase domains) can correlate structural features with activity. For example, substituting the ethyl ester with a methyl group or introducing electron-withdrawing substituents on the aryl ring may alter binding affinity .
Basic: What safety precautions are necessary when handling this compound?
Refer to safety data sheets (SDS) for analogous thiophene derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Store in a cool, dry place away from oxidizing agents to prevent degradation.
Advanced: What methodologies assess the ecological impact of this compound?
Environmental toxicity can be evaluated using Daphnia magna acute toxicity tests or algal growth inhibition assays. Biodegradability is assessed via OECD 301B (CO₂ evolution test). Computational tools like ECOSAR predict toxicity thresholds based on QSAR models . Metabolite identification (e.g., LC-MS/MS) determines persistence of degradation products.
Basic: How does the benzodioxol group influence the compound's reactivity?
The methylenedioxy group (1,3-benzodioxol) acts as an electron-donating substituent, enhancing aromatic ring stability and directing electrophilic substitution to the 5-position. Compared to chlorophenyl analogs (e.g., in ), the benzodioxol group may improve metabolic resistance due to reduced oxidative cleavage .
Advanced: What strategies mitigate byproduct formation during synthesis?
Byproducts (e.g., dimerization or over-substitution) are minimized by controlling reagent addition rates and using inert atmospheres (N₂/Ar). Purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolate the target compound . For thiophosgene reactions, strict temperature control (~0–5°C) prevents polysubstitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
